1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate is an organic compound widely used in organic synthesis, particularly in the field of medicinal chemistry. It serves as an intermediate and a protecting group in various chemical reactions .
Preparation Methods
The preparation of 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate involves several synthetic routes. . The reaction conditions typically involve the use of organic solvents such as ethanol and dichloromethane, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Enolization: The compound can be readily functionalized via enolization at the 3-position in the presence of lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including azaspiro compounds.
Biology: The compound is utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate involves its ability to act as a protecting group and an intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes. For instance, in enolization reactions, the compound interacts with bases like lithium diisopropylamide to form enolates, which can then participate in further chemical transformations .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate can be compared with other similar compounds such as:
1-Boc-azetidine-3-carboxylic acid methyl ester: This compound also serves as a protecting group and an intermediate in organic synthesis.
Azetidine-2-carboxylic acid: Another azetidine derivative used in the synthesis of pharmaceuticals.
3-Azetidinecarboxylic acid: Utilized in the development of biologically active molecules.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and functionalization possibilities, making it valuable in various synthetic applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(4,7-12)8(13)15-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWCITKRUVKOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725577 | |
Record name | 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898228-37-0 | |
Record name | 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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